molecular formula C18H23N5O3S B12580883 Acetamide,N,N-bis(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Acetamide,N,N-bis(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Cat. No.: B12580883
M. Wt: 389.5 g/mol
InChI Key: AYKJZYTVSSDKBD-UHFFFAOYSA-N
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Description

Acetamide,N,N-bis(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetamide group, methoxyethyl chains, and a triazinoindole moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,N,N-bis(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- typically involves multiple steps, starting with the preparation of the triazinoindole core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the acetamide group and the methoxyethyl chains through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to maintain consistency and efficiency. Purification steps such as crystallization, distillation, or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide,N,N-bis(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which Acetamide,N,N-bis(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetamide,N,N-bis(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- analogs: Compounds with similar structures but different substituents.

    Triazinoindole derivatives: Compounds that share the triazinoindole core but have different functional groups attached.

Uniqueness

The uniqueness of Acetamide,N,N-bis(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H23N5O3S

Molecular Weight

389.5 g/mol

IUPAC Name

N,N-bis(2-methoxyethyl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H23N5O3S/c1-22-14-7-5-4-6-13(14)16-17(22)19-18(21-20-16)27-12-15(24)23(8-10-25-2)9-11-26-3/h4-7H,8-12H2,1-3H3

InChI Key

AYKJZYTVSSDKBD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)N(CCOC)CCOC

Origin of Product

United States

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